![molecular formula C5H4N2O2 B030524 Pyrimidine-2-carboxylic acid CAS No. 31519-62-7](/img/structure/B30524.png)
Pyrimidine-2-carboxylic acid
Overview
Description
Pyrimidine-2-carboxylic acid is a synthetic intermediate that is useful for pharmaceutical synthesis . It is a white to off-white solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, one method involves the reaction of bromo-5-2-cyanopyrimidine and phenylcarbinol in toluene, with the addition of cesium carbonate, cuprous iodide, and 1,10-phenanthroline . Another method involves the use of ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
Pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis .Chemical Reactions Analysis
Pyrimidine compounds exhibit a range of chemical reactions. For instance, they can undergo various substitutions on their core ring through facile synthesis . The inhibitory activities of pyrimidine derivatives have been found to be related to their chemical structures .Physical And Chemical Properties Analysis
Pyrimidine-2-carboxylic acid is soluble in ethanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and solution of Phosphate Buffered Saline (PBS) .Scientific Research Applications
Organic Synthesis
Pyrimidine compounds, including Pyrimidine-2-carboxylic acid, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are key components in many essential natural and synthetic products .
Drug Discovery
Perimidine derivatives, which can be synthesized from Pyrimidine-2-carboxylic acid, have significant applications in drug discovery . They have evolved significantly in recent years due to their immense applications in life sciences and medical sciences .
Polymer Chemistry
Perimidine derivatives also have applications in polymer chemistry . Their unique properties make them suitable for the development of various industrially applicable molecules .
Photosensors
The distinct behavior of perimidine derivatives in various ranges of light makes them useful in the development of photosensors . Their ability to interact with different proteins and form complexes with metals enhances their applicability in this field .
Dye Industries
Perimidine derivatives are used in dye industries . Their electronic properties and ability to interact with different proteins make them suitable for various industrial applications .
Catalytic Activity in Organic Synthesis
Perimidine derivatives exhibit catalytic activity in organic synthesis . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
Agrochemical Applications
Pyrimidine-2-carboxylic acid is employed as an important raw material and intermediate used in agrochemical field .
Pharmaceutical Applications
In addition to its use in drug discovery, Pyrimidine-2-carboxylic acid is also used as a raw material and intermediate in the pharmaceutical field .
Mechanism of Action
Target of Action
Pyrimidine-2-carboxylic acid, a derivative of pyrimidine, is recognized as a valuable compound in the treatment of cancer . Pyrimidine is a privileged scaffold and plays a vital role in various biological procedures as well as in cancer pathogenesis . It is part of living organisms and is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives have been known to interact with their targets in a variety of ways, often involving the inhibition or modulation of enzymatic activity
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidine nucleotide biosynthesis can proceed by two mechanisms: de novo biosynthesis and a reutilization (“salvage”) mechanism . De novo biosynthesis of uridylic acid proceeds from simple components such as carbon dioxide, a source of nitrogen (either ammonia or the amide nitrogen of glutamine), ATP, aspartate, and ribose in the form of phosphoribosyl pyrophosphate .
Result of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects, including anticancer activity
Action Environment
This will aid in the development of more potent and efficacious drugs with pyrimidine scaffold .
Safety and Hazards
Future Directions
Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The structure-activity relationships (SARs) of pyrimidine derivatives have been studied, and this research is expected to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
properties
IUPAC Name |
pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901503 | |
Record name | NoName_629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carboxylic acid | |
CAS RN |
31519-62-7 | |
Record name | 2-Carboxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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